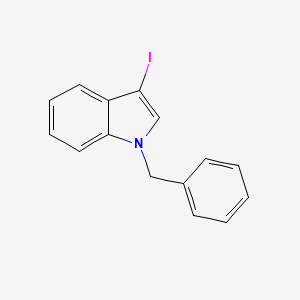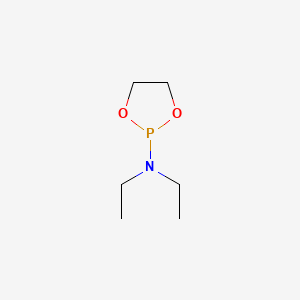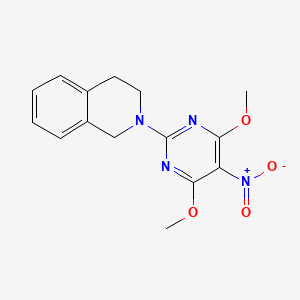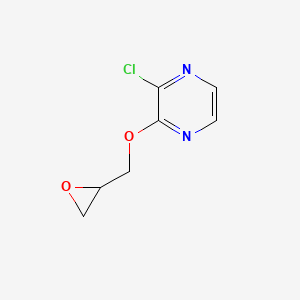![molecular formula C14H19Cl2NO B8592850 N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine](/img/structure/B8592850.png)
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by a cyclopropyl group attached to a benzyl amine structure, which is further substituted with dichloro and methoxy-propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzyl amine core. The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple . The benzyl amine core can be synthesized through reductive amination of benzaldehyde derivatives.
The dichloro and methoxy-propyl substitutions are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions . The methoxy-propyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl amines or thioethers.
Wissenschaftliche Forschungsanwendungen
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The dichloro and methoxy-propyl groups can modulate the compound’s electronic properties, influencing its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-propyl)-phenyl]-amine
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-ethyl)-benzyl]-amine
Uniqueness
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds significant strain and reactivity, while the dichloro and methoxy-propyl groups provide specific electronic and steric effects that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C14H19Cl2NO |
|---|---|
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H19Cl2NO/c1-18-6-2-3-10-7-11(9-17-12-4-5-12)14(16)13(15)8-10/h7-8,12,17H,2-6,9H2,1H3 |
InChI-Schlüssel |
XRQOZUUOEKQCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


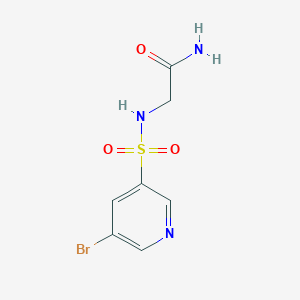
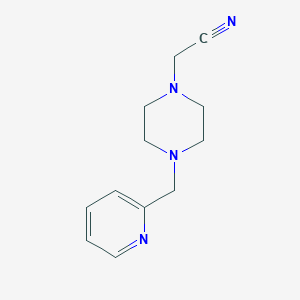
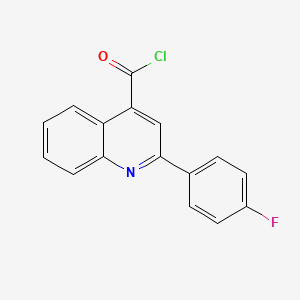
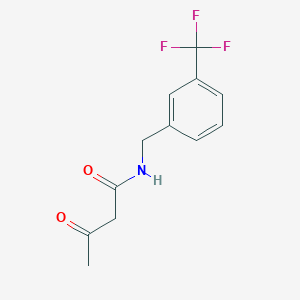
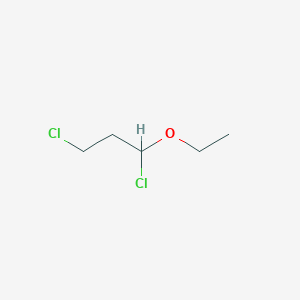
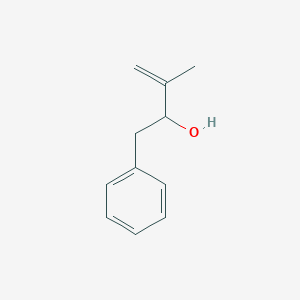
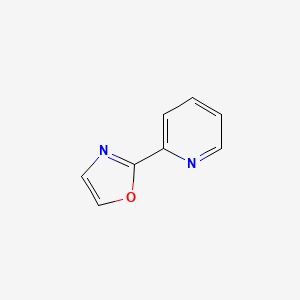
![2-Bromo-1-[(4-fluorophenyl)methyl]-1H-benzimidazole](/img/structure/B8592811.png)
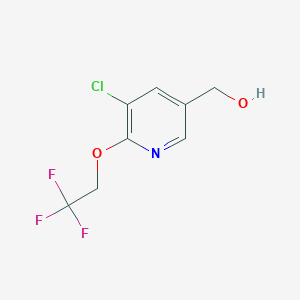
![4-[2-(Piperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8592819.png)
